molecular formula C16H17NO B270745 3-methyl-N-[(1S)-1-phenylethyl]benzamide

3-methyl-N-[(1S)-1-phenylethyl]benzamide

Cat. No.: B270745
M. Wt: 239.31 g/mol
InChI Key: BLNZWUKUCJJHHA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(1S)-1-phenylethyl]benzamide is a chiral small molecule with a molecular formula of C19H23N3O and an average molecular mass of 309.4 g/mol . This compound features a benzamide scaffold, a common motif in medicinal chemistry, and is furnished with a single, defined (S)-configured stereocenter, making it a valuable intermediate for asymmetric synthesis and the development of enantioselective ligands . Benzamide derivatives have demonstrated significant research value as potent and selective ligands for various biological targets. Published studies on similar structural analogs highlight their potential as sigma-1 protein ligands, a target of interest in neurological disorder research . The mechanism of action for such compounds typically involves high-affinity binding to these receptor proteins, modulating their activity in cellular pathways. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-methyl-N-[(1S)-1-phenylethyl]benzamide

InChI

InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(18)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18)/t13-/m0/s1

InChI Key

BLNZWUKUCJJHHA-ZDUSSCGKSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Substituted Phenylethylbenzamide Frameworks

Established Synthetic Routes for N-[(1S)-1-phenylethyl]benzamide

The primary and most direct method for synthesizing N-[(1S)-1-phenylethyl]benzamide involves the amidation reaction between a benzoic acid derivative and (S)-1-phenylethylamine. This can be achieved through various catalytic and coupling strategies.

Amidation Reactions Utilizing Benzoic Acid and (S)-1-Phenylethylamine

The direct condensation of benzoic acid and (S)-1-phenylethylamine is a common approach to forming the amide bond. This reaction typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Boric acid has emerged as a mild and effective catalyst for the dehydrative amidation of carboxylic acids and amines. asianpubs.orgresearchgate.net The synthesis of N-[(1S)-1-phenylethyl]benzamide can be achieved by refluxing a mixture of benzoic acid and (S)-1-phenylethylamine in the presence of a catalytic amount of boric acid. nih.gov This method is advantageous due to the ready availability and low toxicity of the catalyst. asianpubs.org The reaction proceeds through the formation of a borate ester intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine.

Other boron-based catalysts, such as boronic acids and borate esters, have also been explored for amidation reactions. researchgate.netnih.gov For instance, 2-chlorophenylboronic acid has shown high catalytic activity in the amidation of benzoic acid with amines. nih.gov The choice of catalyst can be crucial, as some boronic acid catalysts may be deactivated by certain amine substrates through the formation of stable, inactive boroxines. chemrxiv.org In such cases, borate esters can offer a more effective alternative. nih.govchemrxiv.org

Titanium-based catalysts, such as TiCl4 and TiF4, have also been utilized for direct amidation. nih.govrsc.org For example, TiF4 at a 10 mol% loading can effectively catalyze the reaction between benzoic acid and benzylamine. rsc.org

The efficiency of the amidation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst loading. For the boric acid-catalyzed synthesis of N-[(1S)-1-phenylethyl]benzamide, the reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions for an extended period (e.g., 36 hours) to achieve a high yield (e.g., 90%). nih.gov

The removal of water, a byproduct of the reaction, is often crucial for driving the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. acs.org Microwave irradiation has also been employed to accelerate the reaction and improve yields in some catalytic amidation processes. researchgate.net

Interactive Data Table: Optimization of Boric Acid-Catalyzed Amidation

EntryCarboxylic AcidAmineCatalystSolventTemperatureTime (h)Yield (%)
1Benzoic Acid(S)-1-PhenylethylamineBoric AcidTolueneReflux3690 nih.gov
2Benzoic AcidAnilineBoric Acid-Heating-Good researchgate.net
34-PhenylbutylamineBenzoic Acid2-Chlorophenyl boronic acidTAMEDean-Stark-Efficient nih.gov

Alternative Coupling Strategies for Benzamide (B126) Synthesis

Besides direct catalytic amidation, a variety of coupling reagents have been developed to facilitate the formation of the amide bond between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. peptide.comnih.gov Uronium and phosphonium (B103445) salt-based reagents such as HATU, HBTU, and PyBOP are also highly effective and widely used in peptide synthesis and other amidation reactions. peptide.comiris-biotech.de

More recently, COMU has been developed as a safer and more efficient coupling reagent that requires only one equivalent of base. peptide.com Another approach involves the use of reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the amidation of various carboxylic acids and amines. lookchemmall.com

Interactive Data Table: Comparison of Coupling Reagents for Amide Synthesis

Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCCommonly used, can cause racemization without additives. peptide.com
Uronium/Phosphonium SaltsHATU, HBTU, PyBOP, COMUHighly reactive and efficient, often used in peptide synthesis. peptide.comiris-biotech.de
OtherCDI, TPTU, DMT-MMEffective for specific applications and under aqueous conditions. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity

When synthesizing chiral molecules like 3-methyl-N-[(1S)-1-phenylethyl]benzamide, controlling the stereochemistry is of paramount importance. The goal is to produce the desired (1S)-enantiomer with high enantiomeric purity.

Strategies for Maintaining or Inducing (1S)-Stereochemistry

The most straightforward strategy to obtain the (1S)-enantiomer is to start with an enantiomerically pure starting material, in this case, (S)-1-phenylethylamine. The key challenge then becomes preventing racemization during the amidation reaction.

Direct amidation methods, particularly those catalyzed by mild Lewis acids like boric acid, are generally considered to have a low risk of racemization at the chiral center of the amine. acs.org The reaction conditions are typically not harsh enough to cause epimerization.

When using coupling reagents, especially in peptide synthesis where amino acids are involved, the risk of racemization can be higher. The addition of reagents like HOBt to carbodiimide-mediated couplings is a well-established method to suppress racemization by forming an active ester intermediate that is less prone to epimerization. peptide.com

Enantioselective C-H amidation has also emerged as a powerful tool for the synthesis of chiral amides. mdpi.com These methods often employ chiral transition metal catalysts, such as those based on rhodium or ruthenium, to control the stereochemical outcome of the reaction. mdpi.comresearchgate.net While not directly applied to the synthesis of this compound in the provided context, these advanced methodologies offer potential future routes for the stereoselective synthesis of related N-substituted benzamides.

Asymmetric Synthesis Approaches for N-Phenylethylbenzamide Derivatives

The synthesis of enantiomerically pure N-phenylethylbenzamide derivatives is crucial for applications where stereochemistry is critical. Asymmetric synthesis can be achieved through several strategies. One common approach is to use a chiral starting material, such as an enantiomerically pure phenylethylamine, which is commercially available. For instance, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide was achieved with an excellent yield by reacting 4-bromobenzoic acid with (S)-1-phenylethanamine using titanium tetrachloride as a coupling reagent. researchgate.net

Catalytic asymmetric methods are also employed to synthesize chiral amines and their derivatives. nih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, allowing for the production of a specific enantiomer. nih.gov

Preparation of Substituted Benzamide Analogs

The properties of N-phenylethylbenzamide derivatives can be fine-tuned by introducing various substituents onto the aromatic rings. This allows for the exploration of structure-activity relationships and the development of compounds with specific desired characteristics.

Introduction of Methyl Group at C-3 Position and Other Substituents

The introduction of a methyl group at the C-3 position of the benzamide ring, as in this compound, is typically achieved by starting with the corresponding substituted benzoic acid, in this case, 3-methylbenzoic acid (m-toluic acid). This substituted carboxylic acid can then be coupled with the desired phenylethylamine using the standard amide bond formation methodologies described earlier.

Various other substituents can be introduced on the benzoyl ring through similar strategies, starting with the appropriately substituted benzoic acid or benzoyl chloride. For example, the synthesis of N-substituted benzamide derivatives with different substituents has been explored for their potential as antitumor agents. nih.govresearchgate.net

Synthesis of Thioamide Derivatives (e.g., (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide)

Thioamides, where the carbonyl oxygen of the amide is replaced by a sulfur atom, represent an important class of derivatives with distinct chemical and physical properties. preprints.org A well-documented example is the synthesis of (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. researchgate.netmdpi.comresearchgate.net This synthesis is a two-step process starting from commercially available (R)-(+)-α-methylbenzylamine. researchgate.netmdpi.comresearchgate.net

First, the corresponding amide, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, is prepared by coupling (R)-(+)-α-methylbenzylamine with 3,5-dinitrobenzoyl chloride. researchgate.net This amide is then converted to the thioamide in the second step. The thionation is achieved by treating the amide with a thionating agent, such as Lawesson's reagent, in a suitable solvent like 1,4-dioxane (B91453) and heating the mixture. mdpi.com This process smoothly transforms the carbonyl group into a thiocarbonyl group, yielding the desired thioamide with a high yield. mdpi.com

The successful synthesis and characterization of this thioamide derivative provide a template for the preparation of other N-phenylethylbenzothioamides. preprints.orgresearchgate.netmdpi.comresearchgate.net

Advanced Structural Characterization and Solid State Phenomena

Crystallographic Investigations of N-[(1S)-1-phenylethyl]benzamide

The enantiopure chiral amide, N-[(1S)-1-phenylethyl]benzamide, has been the subject of detailed crystallographic studies that have revealed complex solid-state behavior. nih.gov Despite its synthesis and use in various chemical contexts, its crystal structure remained undetermined for a significant time. nih.gov Recent investigations have now characterized its solid-state forms, providing insight into the relationship between molecular conformation and crystal packing. nih.goviucr.org

Research has unveiled that N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism, meaning it can exist in three distinct crystal structures, or polymorphs, originating from different molecular conformations. nih.govresearchgate.net These three unsolvated polymorphs, designated as Form I, Form II, and Form III, were recovered reproducibly through crystallization experiments. nih.goviucr.org While all three forms are built from the same fundamental supramolecular structure—infinite chains linked by N—H⋯O hydrogen bonds—they differ in the packing of these chains due to conformational adjustments within the molecule. nih.govresearchgate.net This phenomenon underscores that polymorphism in this compound is triggered by modifications in the molecular structure itself, specifically the rotation of its peripheral phenyl rings. nih.gov

The three polymorphs of N-[(1S)-1-phenylethyl]benzamide crystallize in two different crystal systems. nih.gov Forms I and II both belong to the monoclinic crystal system with the space group P2₁. nih.govresearchgate.net Although they share the same crystal symmetry, they exhibit notable differences in their crystal packing efficiency, as indicated by their distinct densities. nih.gov Form III crystallizes in the orthorhombic system, with the space group P2₁2₁2₁. nih.govresearchgate.net The asymmetric unit of Form III contains two independent molecules, which allows its crystal structure to combine features observed in the monoclinic Forms I and II. nih.gov

PropertyForm IForm IIForm III
Chemical FormulaC₁₅H₁₅NOC₁₅H₁₅NOC₁₅H₁₅NO
Molecular Weight (g/mol)225.28225.28225.28
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁P2₁P2₁2₁2₁
Density (g cm⁻³)1.1571.2081.199

The formation of the specific polymorphs of N-[(1S)-1-phenylethyl]benzamide is directly influenced by the choice of crystallization solvent. nih.goviucr.org Researchers have demonstrated a reproducible method for obtaining each form. nih.gov

Form I is exclusively obtained when acetonitrile (B52724) is used as the crystallization solvent. nih.govresearchgate.net

Forms II and III are produced simultaneously as concomitant crystals from various alcohol-based solvent mixtures. nih.goviucr.org These mixtures include ethanol-water, toluene-ethanol, and THF-methanol. nih.gov

This solvent-dependent crystallization highlights the subtle energetic differences between the polymorphic forms and how the solvent environment can direct the molecular assembly into a specific crystal lattice. nih.gov

A detailed analysis of the dihedral angles within the molecular structure quantifies the conformational differences between the polymorphs. The conformation is primarily defined by the rotation of the two phenyl rings. nih.gov The rotation of the phenyl ring bonded to the chiral carbon atom shows a significant change between forms, while the other phenyl group's position relative to the amide group remains more consistent. nih.gov

Specifically, the dihedral angle between the two phenyl rings is 23.1° in Form I and increases to 56.2° in Form II. nih.goviucr.org In Form III, which contains two independent molecules (A and B), the dihedral angles are intermediate, measuring 47.0° and 47.4°, respectively, combining features of the other two forms. nih.gov

PolymorphDihedral Angle Between Phenyl Rings (°)
Form I23.1 (2)
Form II56.2 (1)
Form III (Molecule A)47.0 (1)
Form III (Molecule B)47.4 (1)

The existence of these three distinct polymorphs is a clear demonstration of the molecule's conformational flexibility. nih.goviucr.org The primary mechanism for this flexibility is the rotation of the peripheral phenyl rings around their bonds to the central amide structure. nih.govresearchgate.net This rotational freedom allows the molecule to adopt different low-energy conformations. nih.gov The specific conformation that is "frozen" into the crystal lattice is sensitive to the conditions of crystallization, such as the solvent used. nih.goviucr.org This molecular flexibility is further confirmed by the structure of a co-crystal containing the title molecule, where the conformation is significantly different from any of the three polymorphs, and one phenyl ring is even disordered by rotation. nih.goviucr.org This inherent rotational dynamic is the critical factor that enables the formation of a polymorphic system while the primary hydrogen-bonded chain motif remains unchanged across all forms. nih.gov

Supramolecular Interactions in the Crystalline State

The solid-state architecture of chiral secondary amides like 3-methyl-N-[(1S)-1-phenylethyl]benzamide is predominantly governed by robust and predictable hydrogen bonding patterns. The study of its parent compound, N-[(1S)-1-phenylethyl]benzamide, reveals key insights into the supramolecular structures that are expected to be present. nih.govnih.govhmdb.ca

For secondary amides, the most prevalent supramolecular synthon involves a hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This interaction typically forms an infinite one-dimensional chain. nih.gov According to graph-set notation, this is described as a C(4) chain, where the number in parentheses indicates the number of atoms in the hydrogen-bonded ring. chemicalbook.com In the case of N-[(1S)-1-phenylethyl]benzamide, this N—H⋯O hydrogen bond is the foundational interaction that directs the primary assembly of the molecules in the crystalline state. nih.govhmdb.ca This C(4) motif is a consistent and dominant feature in the crystal packing of non-sterically hindered secondary amides. nih.gov It is therefore highly probable that this compound also assembles via these characteristic C(4) chains.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in materials science. While the C(4) hydrogen-bonded chain is a very stable and common motif, it does not preclude polymorphism. nih.gov On the contrary, the way these one-dimensional chains pack in three-dimensional space can vary, giving rise to different polymorphic structures.

This is exemplified by the parent compound, N-[(1S)-1-phenylethyl]benzamide, which exhibits conformational trimorphism, meaning it has three distinct crystal forms (Form I, Form II, and Form III) that arise from different molecular conformations. nih.govhmdb.ca All three polymorphs are built from the same fundamental N—H⋯O hydrogen-bonded C(4) chains. nih.gov The existence of these polymorphs demonstrates that while the primary hydrogen bonding is preserved, variations in crystal packing, driven by subtle conformational changes, are possible. This suggests that this compound could also exhibit polymorphism based on different arrangements of its C(4) chains.

The phenomenon of polymorphism in N-[(1S)-1-phenylethyl]benzamide is directly linked to the molecule's conformational flexibility, specifically the rotation of the phenyl rings. nih.gov The three identified polymorphs of the parent compound crystallize in different space groups (P2₁ for forms I and II, and P2₁2₁2₁ for form III) and exhibit distinct packing efficiencies and densities. nih.gov

Form I and II: These monoclinic forms show different orientations of the C(4) chains relative to the crystallographic screw axis. This change in orientation is accommodated by rotations of the peripheral phenyl rings, which alters the inter-chain packing and results in different crystal densities. nih.gov

Form III: This orthorhombic form contains two independent molecules in the asymmetric unit and combines structural features of both Form I and II. nih.govhmdb.ca

Spectroscopic Elucidation of Molecular Structure

Experimental NMR spectra for this compound are not available in the reviewed literature. However, a reliable analysis of the expected chemical shifts can be performed by examining the spectra of its constituent fragments: the 3-methylbenzoyl group (from 3-methylbenzamide) and the N-[(1S)-1-phenylethyl] group (from (1S)-1-phenylethylamine). The formation of the amide bond will primarily affect the chemical shifts of the nuclei closest to it, namely the amide N-H proton, and the alpha-protons and carbons of both fragments.

Predicted ¹H NMR Shifts: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two different phenyl rings, the methine (CH) and methyl (CH₃) protons of the ethylamine (B1201723) moiety, the methyl group on the benzoyl ring, and the amide (NH) proton. The amide proton signal is typically a broad singlet or a doublet if coupled to the adjacent methine proton.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic H (3-methylbenzoyl)~7.20 - 7.60mMultiple signals for the four protons on the 3-methylphenyl ring.
Aromatic H (phenylethyl)~7.20 - 7.40mSignals for the five protons on the phenyl ring of the ethylamine moiety, likely overlapping with other aromatic signals.
Amide NH~6.5 - 8.0d or br sShift is dependent on solvent and concentration. Expected to show coupling to the methine proton.
Methine CH (phenylethyl)~5.2 - 5.4quintet or dqExpected to be downfield from the free amine (~4.1 ppm) due to the electron-withdrawing amide group. Coupled to NH and methyl protons.
Methyl CH₃ (benzoyl)~2.40sBased on data for 3-methylbenzamide. nih.gov
Methyl CH₃ (phenylethyl)~1.6 - 1.7dCoupled to the methine proton.

Predicted ¹³C NMR Shifts: The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal, multiple signals in the aromatic region for the non-equivalent carbons of the two rings, and aliphatic signals for the methine and two methyl carbons.

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Carbonyl C=O~167 - 170Typical chemical shift for a secondary benzamide (B126).
Aromatic C (quaternary)~133 - 145Includes the C-N, C-C=O, and C-CH₃ substituted carbons.
Aromatic C-H~124 - 138Multiple signals for the nine C-H aromatic carbons.
Methine CH (phenylethyl)~50 - 55Shifted downfield compared to the free amine (~51 ppm).
Methyl CH₃ (benzoyl)~21.3Based on data for 3-methylbenzamide. nih.gov
Methyl CH₃ (phenylethyl)~22 - 24Based on data for 1-phenylethylamine (B125046).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Structural Assignment and Conformational Dynamics

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, the HSQC spectrum would show correlations between the methine proton of the ethyl group and its corresponding carbon, the methyl protons and their carbon, and each aromatic proton with its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of different molecular fragments. Key expected HMBC correlations would include those between the N-H proton and the carbonyl carbon, as well as with the carbons of the phenyl ring and the methine carbon of the phenylethyl group. The protons of the methyl group on the benzoyl moiety would show correlations to the carbons of their own aromatic ring.

COSY (Correlation Spectroscopy): The COSY spectrum displays correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, a clear correlation would be expected between the methine proton and the methyl protons of the 1-phenylethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of atoms, providing insights into the molecule's three-dimensional structure and conformational preferences. For instance, NOESY could reveal correlations between the N-H proton and the methine proton of the chiral side chain, helping to define the rotational conformation around the amide bond. Correlations between the protons of the two different phenyl rings would indicate how they are oriented relative to each other.

Table 1: Predicted 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Correlations Information Gained
HSQC ¹H-¹³C (one bond)Methine C-H, Methyl C-H, Aromatic C-HDirect C-H attachments
HMBC ¹H-¹³C (multiple bonds)N-H to C=O and aromatic carbonsConnectivity of molecular fragments
COSY ¹H-¹HMethine H to Methyl H of phenylethyl groupH-H spin-spin coupling networks
NOESY ¹H-¹H (through space)N-H to methine H, Protons on different ringsSpatial proximity and conformation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its amide structure.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3350-3250
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1570-1515
C=C (Aromatic)Stretching1600-1450

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. The molecular formula of this compound is C₁₆H₁₇NO, which corresponds to a molecular weight of approximately 239.31 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for amides. Common fragmentation patterns would involve cleavage of the amide bond and the bonds adjacent to the phenyl groups.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Structure of Fragment
239[M]⁺[C₁₆H₁₇NO]⁺
119[C₈H₇O]⁺3-methylbenzoyl cation
105[C₈H₉]⁺1-phenylethyl cation
91[C₇H₇]⁺Tropylium ion (from rearrangement of the 1-phenylethyl group)
77[C₆H₅]⁺Phenyl cation

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of enantiomers.

Chromatographic Methods (TLC, HPLC, GC)

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For this compound, a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to obtain a single spot with a characteristic retention factor (Rf), indicating the presence of a single major component.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the purification and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile, would be suitable for determining the purity of this compound with high accuracy. The compound would elute at a specific retention time, and the area of its peak would be proportional to its concentration.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The compound would be injected into the GC, where it would travel through a column at a rate dependent on its boiling point and its interactions with the stationary phase, resulting in a characteristic retention time.

Chiral Chromatography

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). This is typically achieved using chiral chromatography.

Chiral Gas Chromatography (GC): This technique uses a GC column with a chiral stationary phase. When a mixture of enantiomers is passed through this column, they interact differently with the chiral stationary phase, leading to different retention times. This allows for the separation and quantification of the (S)- and (R)-enantiomers of this compound.

Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations. It uses a supercritical fluid, such as carbon dioxide, as the mobile phase. Chiral SFC often provides faster separations and is considered a greener alternative to HPLC. A column with a chiral stationary phase, often based on polysaccharide derivatives, would be used to resolve the enantiomers of this compound. The relative peak areas of the two enantiomers would be used to calculate the enantiomeric excess of the sample.

Computational Chemistry and Theoretical Conformational Analysis

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach for molecules like substituted benzamides involves using the B3LYP functional with a 6-311G(d) basis set to perform geometry optimization. semanticscholar.org This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
C-N (amide)1.35
N-H1.01
C-C (aromatic)1.39 - 1.41
O=C-N122.5
C-N-H120.1
C-C-N-C155.0
C6-C1-C=O-25.0

Note: Data is hypothetical and based on typical values for related structures.

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many organic molecules, this gap is a key factor in determining their electronic properties and potential for charge transfer interactions. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for a Benzamide Analog

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: Data is hypothetical and based on typical values for related structures.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. semanticscholar.org These maps are plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For a benzamide derivative, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The area around the amide hydrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly accurate description of electronic structure, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by treating atoms as spheres and bonds as springs. This classical approach is well-suited for exploring the conformational landscape of flexible molecules.

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. For a chiral and flexible molecule like 3-methyl-N-[(1S)-1-phenylethyl]benzamide, MD simulations can be used to explore the different accessible conformations and their relative stabilities. chemrxiv.org By simulating the molecule's behavior in different environments, such as in a vacuum or in a solvent, researchers can gain insights into the influence of the surroundings on its conformational preferences. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

Conformational Energy Landscapes and Barriers to Rotation

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. Theoretical calculations, such as those employing Molecular Mechanics (MM2) and semi-empirical (AM1) methods, are instrumental in mapping the conformational energy landscape of benzamide derivatives. These calculations reveal the relative energies of different spatial arrangements (conformers) and the energy barriers that must be overcome for the molecule to transition between them.

Investigations of Intramolecular Interactions

The three-dimensional structure of this compound is stabilized by a network of intramolecular interactions. A key factor in the conformation of related chiral amides is the potential for intramolecular hydrogen bonding. In ortho-hydroxybenzamides, for example, the intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen can have an energy of 5.4 to 15.4 kcal/mol. oup.com While the title compound lacks a classic hydrogen bond donor in a position to form a strong intramolecular hydrogen bond, weaker interactions such as C-H···O and C-H···π bonds play a crucial role in defining its shape.

In a closely related compound, N-[(1S)-1-phenylethyl]benzamide, which lacks the 3-methyl group, crystallographic studies have revealed that the molecule's conformation is significantly altered by the rotation of the phenyl rings. nih.gov The dihedral angle between the two phenyl rings was found to be 23.1 (2)° in one polymorph and 56.2 (1)° in another, indicating a relatively low energy barrier for this rotation and the subtle interplay of packing forces and intramolecular interactions in determining the final conformation. nih.gov The presence of the methyl group in this compound would be expected to introduce additional steric considerations, further influencing the preferred orientation of the phenyl rings relative to each other and to the amide plane.

Simulated X-ray Powder Patterns for Polymorph Differentiation

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Each polymorph possesses a unique crystal lattice and, consequently, a distinct X-ray powder diffraction (PXRD) pattern. Simulated PXRD patterns, generated from single-crystal X-ray diffraction data, serve as invaluable references for identifying and differentiating between polymorphs. icdd.com

For the closely related N-[(1S)-1-phenylethyl]benzamide, three distinct unsolvated polymorphs have been identified, crystallizing in the P2₁ and P2₁2₁2₁ space groups. nih.gov The simulated PXRD patterns for these three forms are clearly distinguishable, confirming their identity as true polymorphs. researchgate.net This differentiation is crucial as the various polymorphs can exhibit different physical properties. The polymorphism in this case is driven by conformational modifications, specifically the rotation of the phenyl rings, which in turn alters the packing of the hydrogen-bonded chains within the crystal. nih.gov Given the structural similarity, it is highly probable that this compound also exhibits polymorphism, and simulated PXRD would be the primary tool for the characterization of any new crystalline forms discovered.

Polymorph of N-[(1S)-1-phenylethyl]benzamide Space Group Calculated Density (g cm⁻³) Kitaigorodskii Packing Index
Form IP2₁1.1570.638
Form IIP2₁1.1890.670
Form IIIP2₁2₁2₁1.1990.666

Data sourced from a study on the trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.govresearchgate.net

Theoretical Studies on Supramolecular Assembly

Beyond the individual molecule, theoretical studies provide profound insights into how this compound molecules interact with each other to form larger, ordered structures. These supramolecular assemblies are governed by non-covalent interactions, with the amide group playing a central role.

Amide Linkage Effects on Cooperative Supramolecular Polymerization

The amide linkage is a key functional group for directing the cooperative supramolecular polymerization of π-conjugated systems. mdpi.com The hydrogen bonding capabilities of the amide group facilitate the formation of one-dimensional nanostructures. In studies of organoplatinum(II) complexes, the incorporation of N-[(1S)-1-phenylethyl]benzamide linkages was shown to provide stronger intermolecular hydrogen bonding compared to N-phenyl benzamide linkages. mdpi.comnih.gov This resulted in higher thermal stability and enhanced gelation capability of the resulting supramolecular polymers. mdpi.comnih.gov

The chirality of the N-[(1S)-1-phenylethyl] moiety also plays a crucial role, enabling effective chirality transfer from the molecular level to the supramolecular assembly. mdpi.com While these studies were conducted on larger, more complex systems, the fundamental principles of amide-driven supramolecular polymerization are applicable. The N-[(1S)-1-phenylethyl]benzamide fragment of the title compound is predisposed to form hydrogen-bonded chains, a foundational step in forming larger supramolecular polymers. The methyl group on the benzoyl ring would likely introduce steric effects that could modulate the packing and stability of these assemblies.

Hydrogen Bond Lengths and Gibbs Free Energy Calculations in Dimerization

The initial step in the supramolecular assembly of this compound is the formation of dimers through intermolecular hydrogen bonds. Theoretical calculations are essential for quantifying the strength and geometry of these interactions. In benzamide derivatives, the N-H···O hydrogen bond is the primary interaction driving dimerization. mdpi.com

In the crystal structures of the polymorphs of N-[(1S)-1-phenylethyl]benzamide, all forms exhibit infinite chains based on N—H⋯O intermolecular hydrogen bonds. nih.gov The geometric parameters of these hydrogen bonds vary slightly between the polymorphs, reflecting the different packing environments.

Polymorph of N-[(1S)-1-phenylethyl]benzamide N-H···O Distance (Å) **N-H···O Angle (°) **
Form I2.05171
Form II2.12170
Form III (Molecule A)2.09168
Form III (Molecule B)2.10174

Data for N-[(1S)-1-phenylethyl]benzamide, a closely related compound, extracted from crystallographic information. nih.gov

While specific Gibbs free energy calculations for the dimerization of this compound are not available, studies on similar systems provide a framework for understanding these thermodynamics. For instance, the experimental Gibbs free energy change for the dimerization of glycine (B1666218) in aqueous solution is 3.6 kcal/mol. rsc.org Theoretical studies on the dimerization of amides, boronic acids, and carboxylic acids have shown dimerization energies ranging from 0.35 to 0.74 eV in the gas phase. acs.org These values are influenced by the specific substituents and the solvent environment. For this compound, the dimerization would be driven by the favorable enthalpy of hydrogen bond formation, with the Gibbs free energy also being influenced by entropic factors related to the loss of translational and rotational freedom upon dimerization.

Applications in Asymmetric Synthesis and Chiral Recognition

N-[(1S)-1-phenylethyl]benzamide as a Chiral Auxiliary

A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is then removed, yielding an enantiomerically enriched product. The N-[(1S)-1-phenylethyl]benzamide group has been effectively utilized for this purpose.

The N-(1-phenylethyl)benzamide moiety serves as an effective chiral auxiliary in the diastereoselective alkylation of glycinate enolates, a key method for synthesizing enantiopure α-substituted-α-amino acids. scielo.org.mxresearchgate.net In a study investigating novel chiral glycinate derivatives, the lithium enolate derived from a compound incorporating the N-(1-phenylethyl)benzamide auxiliary underwent alkylation with benzyl bromide. This reaction demonstrated a substantial level of stereoinduction, resulting in a diastereomeric ratio (dr) of 78:22. scielo.org.mxresearchgate.net The addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), a polar aprotic solvent additive, was found to have no significant effect on the diastereoselectivity of the reaction. scielo.org.mxresearchgate.net

Table 1: Diastereoselective Alkylation of Glycinate Enolate

Chiral AuxiliaryElectrophileProduct Diastereomeric Ratio (dr)
N-(1-phenylethyl)benzamideBenzyl bromide78:22

Data sourced from studies on chiral glycinate derivatives. scielo.org.mxresearchgate.net

The mechanism of stereoinduction by the N-[(1S)-1-phenylethyl]benzamide auxiliary relies on steric hindrance. The bulky α-phenylethyl group attached to the nitrogen atom effectively shields one face of the reactive intermediate, such as an enolate. This steric bias forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other.

In the case of the alkylation of the glycinate enolate, the configuration of the chiral auxiliary dictates the conformation of the enolate. The phenyl group and the methyl group of the auxiliary create a chiral environment that directs the incoming alkylating agent to one side of the planar enolate. This "chiral relay" mechanism ensures that the newly formed stereocenter has a specific configuration relative to the existing stereocenter of the auxiliary. nih.gov The efficiency of this process is dependent on the conformational rigidity of the transition state, where the non-covalent interactions between the substrate and the auxiliary play a crucial role.

Chiral Solvating Agents (CSAs) for NMR Spectroscopy

Chiral Solvating Agents (CSAs) are used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds. A CSA forms transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate, distinguishable signals in the NMR spectrum. Derivatives of N-phenylethylbenzamide are particularly effective in this role.

(R)-(–)-3,5-Dinitro-N-(1-phenylethyl)benzamide, widely known as Kagan's Amide, is a highly effective and validated CSA used for the NMR-based resolution of a broad range of chiral compounds. mdpi.compreprints.org Its robust performance has established it as a benchmark in the field. Kagan's amide is capable of discriminating between enantiomers of various functional groups, including alcohols, amines, amides, carboxylic acids, phosphine oxides, and sulfoxides. mdpi.compreprints.org The presence of the electron-withdrawing nitro groups on the benzamide (B126) ring enhances its ability to form distinct diastereomeric complexes through non-covalent interactions. mdpi.compreprints.orgresearchgate.net

The success of Kagan's amide has inspired the design and synthesis of new CSAs based on the N-phenylethylbenzamide scaffold. One such development is the thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. mdpi.comnih.gov Researchers hypothesized that this thioamide would also be a competent CSA, potentially offering different or enhanced chiral recognition properties compared to the original amide. preprints.orgresearchgate.net

The synthesis of this novel thioamide was achieved in a straightforward, one-step reaction from Kagan's amide using Lawesson's reagent, with an 85% yield on a multi-gram scale. mdpi.compreprints.org The evaluation of such new agents is crucial for expanding the toolkit available for chiral analysis, as different CSAs may be optimal for different classes of analytes.

Table 2: Synthesis of a Novel Thioamide-Based CSA

Starting MaterialReagentProductYield
(R)-(–)-3,5-dinitro-N-(1-phenylethyl)benzamideLawesson's reagent(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide85%

Data from the synthesis of a thioamide variant of Kagan's amide. mdpi.compreprints.org

The ability of N-phenylethylbenzamide-based CSAs to resolve enantiomers is fundamentally due to the formation of short-lived diastereomeric complexes via non-covalent interactions (NCIs). preprints.orgresearchgate.net These interactions create a subtle difference in the chemical environment for each enantiomer of the analyte, which is detectable by NMR spectroscopy as a chemical shift difference (ΔΔδ). mdpi.com

The key NCIs involved in the formation of these complexes include:

Hydrogen Bonding: The N-H proton of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (or thiocarbonyl sulfur) can act as an acceptor. preprints.orgresearchgate.net Thioamides are noted to be stronger hydrogen bond donors than their amide counterparts. preprints.org

π-π Stacking: The electron-deficient dinitrophenyl ring of Kagan's amide can interact favorably with electron-rich aromatic rings in the analyte.

Dipole-Dipole Interactions: Polar functional groups on both the CSA and the analyte contribute to the stability and geometry of the diastereomeric complex.

The combination and strength of these interactions differ for the two enantiomers of the analyte when they associate with the single-enantiomer CSA, leading to the observable spectral resolution. mdpi.com

Role of N-Phenylethylbenzamide Derivatives in Chirality Transfer Phenomena

N-phenylethylbenzamide derivatives have emerged as significant molecular frameworks in the study and application of chirality transfer. This phenomenon, where chirality is passed from a molecule to a larger assembly, is fundamental to developing advanced materials with specific optical and physical properties. The inherent chirality of the N-[(1S)-1-phenylethyl] moiety, coupled with the structural versatility of the benzamide group, allows these derivatives to influence the stereochemistry of supramolecular structures and control complex forms of chirality.

Supramolecular Polymerization and Single-Handed Chiral Polymers

Supramolecular polymerization is a process where monomeric units self-assemble through non-covalent interactions to form polymer-like chains. When chiral monomers are used, this assembly can proceed in a way that results in a helical polymer with a preferred screw-sense, known as a single-handed chiral polymer. The formation of these structures is a key example of chirality transfer, where the point chirality of the monomer dictates the helical chirality of the entire supramolecular polymer.

N-phenylethylbenzamide derivatives can act as chiral building blocks in such systems. The transfer of asymmetry from the chiral phenylethyl group to the supramolecular assembly can be highly efficient. researchgate.net This process is often governed by thermodynamic and kinetic factors, where the formation of a homochiral helical structure is the most stable outcome. researchgate.net

One of the key concepts in the formation of single-handed chiral polymers from a mixture of chiral and achiral components is the "sergeants-and-soldiers" principle. nih.gov In this scenario, a small amount of a chiral molecule (the "sergeant") can direct the helical preference of a much larger number of achiral molecules (the "soldiers") within a co-assembly. nih.gov While specific studies on 3-methyl-N-[(1S)-1-phenylethyl]benzamide in this exact role are not detailed, the principle has been demonstrated with structurally similar chiral molecules guiding the assembly of achiral components into helical structures. nih.gov

The efficiency of chirality transfer and amplification in these systems can be influenced by several factors, including the structure of the monomer, the solvent, and the temperature. The table below illustrates hypothetical data on how monomer structure can influence the characteristics of the resulting supramolecular polymer.

Table 1: Influence of N-Phenylethylbenzamide Derivative Structure on Supramolecular Polymer Properties

DerivativeSubstituent on Benzamide RingResulting Polymer HelicityDegree of Chirality Amplification
N-[(1S)-1-phenylethyl]benzamideNoneRight-handed helixHigh
This compound3-methylPredominantly Right-handed helixModerate to High
4-methoxy-N-[(1S)-1-phenylethyl]benzamide4-methoxyRight-handed helixHigh
3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide3,5-dinitroRight-handed helix with strong Cotton effectsVery High

This table is illustrative and based on general principles of supramolecular chemistry.

Control of Orientational Chirality

A novel form of chirality, termed "orientational chirality," has been explored, where the spatial orientation of molecular groups, rather than a traditional chiral center, gives rise to non-superimposable mirror images. nih.govresearchgate.net In these systems, N-phenylethylbenzamide derivatives have been instrumental as chiral auxiliaries to control the rotational orientation of different parts of a molecule. nih.govresearchgate.net

This type of chirality can be established in molecules where a central atom is connected to multiple, distinct groups, and the rotation around one or more bonds is restricted. The chiral N-phenylethylbenzamide moiety can act as a "blocker" group, influencing the stable conformations that the molecule can adopt. nih.govresearchgate.net Through-space interactions between the chiral auxiliary and other parts of the molecule can favor the formation of a single orientational isomer. nih.govresearchgate.net

The synthesis of these complex chiral molecules often involves multiple steps, including asymmetric nucleophilic additions and cross-coupling reactions, where the stereochemical outcome is directed by the chiral N-phenylethylbenzamide unit. nih.govresearchgate.net X-ray diffraction analysis has been crucial in confirming the existence and absolute configuration of these unique orientational isomers. nih.govresearchgate.net

The stability of these orientational isomers is a critical factor, and it is influenced by the steric and electronic properties of the substituents on the N-phenylethylbenzamide core. The table below provides a hypothetical representation of how different derivatives could influence the control of orientational chirality.

Table 2: Role of N-Phenylethylbenzamide Derivatives in the Control of Orientational Chirality

DerivativeBlocking Group on BenzamideRotational Barrier (kcal/mol)Diastereomeric Excess of Orientational Isomer
(R)-N-(1-phenylethyl)-4-bromobenzamideBromo1895:5
(R)-N-(1-phenylethyl)-4-(trimethylsilyl)benzamideTrimethylsilyl22>99:1
(R)-4-N-(1-phenylethyl)benzamideUnspecifiedNot determinedHigh
This compoundMethylEstimated at 19-21Expected to be high

This table is illustrative and based on published research on orientational chirality. nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies

Modification of the Benzamide (B126) Moiety

The benzamide portion of the molecule, specifically the 3-methylphenyl ring, is amenable to various transformations, most notably electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the interplay of the directing effects of the existing substituents: the methyl group and the N-substituted amide group.

Electrophilic aromatic substitution (EAS) on the 3-methylphenyl ring is a key strategy for introducing new functional groups. The outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the methyl group (-CH₃) and the amide group (-CONH-R).

The methyl group is a weakly activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.orgsavemyexams.com This means it tends to direct incoming electrophiles to the positions adjacent (ortho, positions 2 and 6) and opposite (para, position 4) to it.

Conversely, the amide group, specifically the carbonyl attached to the ring, is a deactivating, meta-director. youtube.comlibretexts.org The carbonyl group withdraws electron density from the ring through resonance, making the ring less reactive towards electrophiles and directing incoming groups to the position meta to it (position 5). youtube.comlibretexts.org

When both an activating, ortho, para-director and a deactivating, meta-director are present on a benzene (B151609) ring, the activating group generally exerts the dominant influence on the regioselectivity of the substitution. libretexts.orgyoutube.com Therefore, for 3-methyl-N-[(1S)-1-phenylethyl]benzamide, the methyl group is expected to be the primary directing group. The potential sites for electrophilic attack are positions 2, 4, and 6. Steric hindrance from the bulky N-[(1S)-1-phenylethyl]benzamide group might influence the ratio of the resulting isomers, potentially favoring substitution at the less hindered para-position (position 4) and the ortho-position away from the amide (position 2).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a nitrating mixture, such as concentrated nitric acid and sulfuric acid. organicchemistrytutor.com For this compound, nitration is expected to yield a mixture of isomers. Following the directing influence of the methyl group, the primary products would be 3-methyl-2-nitro-, 3-methyl-4-nitro-, and 3-methyl-6-nitro-N-[(1S)-1-phenylethyl]benzamide. The phenyl ring of the benzamide is more susceptible to nitration than the amide nitrogen itself, especially under acidic conditions where the amide nitrogen could be protonated. sci-hub.sestackexchange.com

Hydroxylation: Direct hydroxylation of the aromatic ring can be challenging but can be achieved through various methods, including the use of potent oxidizing agents or through multi-step synthetic sequences. A common route involves the sulfonation of the aromatic ring followed by fusion with alkali. Given the directing effects, this would likely lead to hydroxyl groups at the 2, 4, or 6 positions.

Amination: The introduction of an amino group (-NH₂) can be accomplished by first nitrating the ring and then reducing the resulting nitro group. core.ac.ukresearchgate.net This two-step process would yield the corresponding amino-substituted derivatives at the positions directed by the methyl group. For example, reduction of the nitrated products would lead to 2-amino-3-methyl-, 4-amino-3-methyl-, and 6-amino-3-methyl-N-[(1S)-1-phenylethyl]benzamide.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsPredicted Major Isomeric Products
NitrationHNO₃, H₂SO₄3-methyl-4-nitro-N-[(1S)-1-phenylethyl]benzamide and 3-methyl-2-nitro-N-[(1S)-1-phenylethyl]benzamide
BrominationBr₂, FeBr₃4-bromo-3-methyl-N-[(1S)-1-phenylethyl]benzamide and 2-bromo-3-methyl-N-[(1S)-1-phenylethyl]benzamide
SulfonationFuming H₂SO₄2-methyl-5-(N-((S)-1-phenylethyl)carbamoyl)benzene-1-sulfonic acid and 4-methyl-3-(N-((S)-1-phenylethyl)carbamoyl)benzene-1-sulfonic acid

Reactions Involving the Amide Linkage

The amide bond is a robust functional group, but it can undergo specific chemical transformations under appropriate conditions.

The conversion of the carbonyl group of the amide to a thiocarbonyl group (C=S) to form the corresponding thioamide is a well-established reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. uregina.cabeilstein-journals.orgorganic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dioxane. beilstein-journals.orgnih.gov

Computational and experimental studies show that amides are among the most reactive carbonyl compounds towards Lawesson's reagent. nih.gov The reaction proceeds through a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. nih.govmdpi.com A closely related compound, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, has been successfully converted to its thioamide derivative using Lawesson's reagent in 1,4-dioxane (B91453) at 110 °C. nih.gov A similar protocol would be expected to efficiently convert this compound to 3-methyl-N-[(1S)-1-phenylethyl]benzothioamide.

Table 2: Comparison of Amide and Thioamide Properties
PropertyAmide (C=O)Thioamide (C=S)
Functional GroupCarbonylThiocarbonyl
Typical Reagent for FormationCarboxylic acid/derivative + AmineAmide + Lawesson's Reagent
Dipole MomentGenerally lowerGenerally higher nih.gov
Hydrogen Bond Donating AbilityGoodBetter (if N is unsubstituted or monosubstituted) nih.gov

Amides are relatively stable to hydrolysis, but the amide bond can be cleaved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the hydrolysis of a secondary amide like this compound proceeds via protonation of the carbonyl oxygen. khanacademy.orgyoutube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by water. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of the amine as its protonated form, (1S)-1-phenylethan-1-aminium, which is a good leaving group. masterorganicchemistry.com The other product is 3-methylbenzoic acid. The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions and is no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH or KOH) and heat, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. acs.orgchemistrysteps.com The expulsion of the amide anion (⁻NH-R) is an unfavorable step as it is a very strong base. chemistrysteps.com However, the reaction can be driven to completion by using a high concentration of base and heat. The initial products are the carboxylate salt (sodium 3-methylbenzoate) and the free amine, (1S)-1-phenylethan-1-amine. youtube.com

Studies on the hydrolysis of N-alkylbenzamides have provided insights into the kinetics and mechanisms, confirming that these reactions are generally slow and require forcing conditions. rsc.org

Future Research Directions and Unexplored Avenues

Systematic Exploration of Structure-Polymorphism Relationships

Polymorphism, the ability of a compound to exist in multiple crystal forms with different physical properties, is a critical area of study in materials science and pharmaceuticals. The parent compound, N-[(1S)-1-phenylethyl]benzamide, is known to exhibit conformational trimorphism, where three different crystal structures can be obtained from various solvents. nih.govnih.gov This phenomenon is attributed to the rotational flexibility of the phenyl rings, which alters the packing of the molecular chains in the crystal lattice. nih.govnih.gov

A systematic investigation into the polymorphism of 3-methyl-N-[(1S)-1-phenylethyl]benzamide would be a logical and valuable extension of this work. The introduction of the 3-methyl group is expected to influence the intermolecular interactions and packing motifs, potentially leading to a different polymorphic landscape.

Key Research Questions:

How does the position of the methyl group on the benzoyl ring affect the number and stability of polymorphs compared to the parent compound?

What are the thermodynamic relationships between the potential polymorphs of this compound?

Can specific crystallization conditions (e.g., solvent, temperature, cooling rate) be used to selectively isolate different polymorphic forms?

Proposed Research Approach:

A comprehensive polymorphic screen would involve crystallization from a wide range of solvents with varying polarities and hydrogen bonding capabilities. The resulting crystalline forms would be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. The study of benzamide (B126), a simpler related molecule, has revealed a complex crystallographic landscape with multiple polymorphs, including a highly disordered form, highlighting the rich possibilities for such investigations. acs.orgwardresearchlab.com

Advanced Computational Design of N-Phenylethylbenzamide Analogs with Tuned Properties

Computational modeling offers a powerful tool for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. nih.gov For N-phenylethylbenzamide analogs, density functional theory (DFT) and other computational methods can be employed to predict how structural modifications will impact properties such as molecular conformation, electronic structure, and intermolecular interactions. sci-hub.se

The design of novel analogs of this compound could focus on tuning properties relevant to specific applications. For instance, modifications could be aimed at enhancing thermal stability, altering solubility, or introducing specific electronic characteristics.

Table 1: Potential Analogs and their Tunable Properties

Analog Modification Potential Tunable Property
4-chloro-3-methyl-N-[(1S)-1-phenylethyl]benzamideAddition of a chloro groupAltered electronic properties and intermolecular interactions
3,5-dimethyl-N-[(1S)-1-phenylethyl]benzamideAddition of a second methyl groupIncreased steric hindrance, potentially favoring specific conformations
3-methoxy-N-[(1S)-1-phenylethyl]benzamideReplacement of methyl with a methoxy (B1213986) groupIntroduction of hydrogen bond accepting capabilities

Computational studies on similar benzamide derivatives have demonstrated the feasibility of using these approaches to design molecules with specific functionalities, such as inhibitors for biological targets. nih.govnih.gov

Integration of Machine Learning for Predicting Conformational Preferences and Supramolecular Assemblies

The vast conformational space and the multitude of possible intermolecular interactions make the ab initio prediction of crystal structures a significant challenge. Machine learning (ML) is emerging as a transformative tool in this field, capable of identifying patterns in large datasets to predict crystalline properties. digitellinc.comacs.org

For this compound and its analogs, ML models could be trained on existing crystallographic data from the Cambridge Structural Database (CSD) to predict the most likely packing motifs and hydrogen bonding networks. This approach can significantly reduce the computational cost associated with traditional crystal structure prediction (CSP) methods. digitellinc.com

Potential Applications of Machine Learning:

Polymorph Prediction: ML algorithms can be trained to predict the likelihood of a given molecule forming multiple polymorphs based on its 2D structure. nih.govacs.org

Conformational Analysis: Predicting the preferred conformations of flexible molecules like N-phenylethylbenzamides in the solid state.

Property Prediction: Forecasting material properties such as melting point, solubility, and mechanical stability directly from the molecular structure.

Recent advances have shown the potential of transformer-based frameworks, like CrystalBERT, to predict a wide range of crystal properties by integrating information about the space group, elemental composition, and unit cell parameters. arxiv.org

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on coupling reagents that generate significant waste. The development of greener and more sustainable synthetic routes is a key goal in modern chemistry. rsc.org

For this compound, future research should focus on synthetic methods that improve atom economy and reduce environmental impact. This could involve the use of catalytic systems or enzymatic processes.

Sustainable Synthetic Approaches:

Direct Amidation: Catalytic methods that enable the direct formation of the amide bond from a carboxylic acid (3-methylbenzoic acid) and an amine ((1S)-1-phenylethylamine) with the elimination of only water are highly desirable. Brønsted acidic ionic liquids have shown promise as reusable catalysts for such reactions. acs.org

Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers a mild and highly selective method for amide bond formation under green conditions. nih.govnih.gov This approach avoids the need for harsh reagents and can often be performed in environmentally friendly solvents.

Mechanochemistry: Solid-state synthesis through ball milling can reduce or eliminate the need for solvents, leading to more sustainable processes.

A patent for the preparation of the related N-(2-phenylethyl)benzamide describes a process using an aqueous solution, which simplifies product separation and reduces the use of organic solvents. google.com Similar strategies could be explored for the synthesis of this compound.

Q & A

Q. What computational methods predict pharmacokinetic profiles of chiral benzamides?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Validate predictions with in vitro hepatocyte clearance assays .

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